molecular formula C11H19N3 B1426649 [2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine CAS No. 1333960-51-2

[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine

Cat. No. B1426649
M. Wt: 193.29 g/mol
InChI Key: WUTQHOXNRYJTGS-UHFFFAOYSA-N
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Description

“[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine” is a heterocyclic compound . It is a liquid and its empirical formula is C7H12N2 . The CAS number is 83732-75-6 .


Molecular Structure Analysis

The SMILES string of this compound is Cn1cccc1CCN . The InChI key is ITFDYXKCBZEBDG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine” is a liquid . Its molecular weight is 124.18 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Key Intermediates : A study by Fleck et al. (2003) discusses the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary pathogens. The process involves asymmetric Michael addition and stereoselective alkylation (Fleck, T., McWhorter, W., DeKam, R. N., & Pearlman, B. A., 2003).

  • Aerobic Oxidation of Cyclic Amines to Lactams : Dairo et al. (2016) describe the efficient conversion of cyclic amines to lactams using CeO2-supported gold nanoparticles. This transformation is significant in the synthesis of important chemical feedstocks like 2-pyrrolidone (Dairo, T. O., Nelson, N., Slowing, I., Angelici, R. J., & Woo, L., 2016).

Crystal Engineering and Materials Science

  • Supramolecular Structures : Yin and Li (2006) prepared two pyrrole-2-carboxylates leading to hexagonal and grid supramolecular structures. This research underlines the importance of pyrrole derivatives in crystal engineering (Yin, Z. & Li, Z., 2006).

  • Catalytic Applications in Organic Synthesis : Ge et al. (2009) investigated scandium, yttrium, and lanthanum complexes with pyrrolidin-1-ylethyl ligands for the Z-selective catalytic linear dimerization of phenylacetylenes, demonstrating the role of these compounds in catalysis (Ge, S., Meetsma, A., & Hessen, B., 2009).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Al-Adiwish and Barag (2022) synthesized 2-[(dipyrrolidin-1-yl)methylene] malononitrile and determined its crystal structure, emphasizing the structural analysis of pyrrolidine derivatives (Al-Adiwish, W. M. & Barag, W. M., 2022).

Chemical Sensing and Biological Imaging

Safety And Hazards

This compound has been classified as Eye Dam. 1, Skin Irrit. 2, STOT SE 3 . The hazard statements are H315, H318, H335 . The precautionary statements are P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 .

properties

IUPAC Name

2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-13-6-4-5-10(13)11(9-12)14-7-2-3-8-14/h4-6,11H,2-3,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTQHOXNRYJTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CN)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221343
Record name 1H-Pyrrole-2-ethanamine, 1-methyl-β-1-pyrrolidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine

CAS RN

1333960-51-2
Record name 1H-Pyrrole-2-ethanamine, 1-methyl-β-1-pyrrolidinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333960-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-ethanamine, 1-methyl-β-1-pyrrolidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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